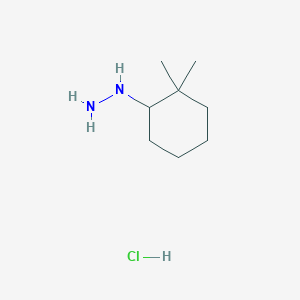

(2,2-Dimethylcyclohexyl)hydrazine hydrochloride

Description

Properties

IUPAC Name |

(2,2-dimethylcyclohexyl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.ClH/c1-8(2)6-4-3-5-7(8)10-9;/h7,10H,3-6,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYAZBNEROFAJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1NN)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803600-00-1 | |

| Record name | (2,2-dimethylcyclohexyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrazone Formation and Reduction

Principle : Reacting 2,2-dimethylcyclohexanone with hydrazine hydrate forms a hydrazone intermediate, which is subsequently reduced to the target hydrazine.

Procedure :

- Hydrazone Synthesis :

- Reduction :

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Hydrazone formation | Ethanol, reflux, 6 h | 85–90 | ≥95 |

| Reduction | LiAlH₄, THF, 0–5°C, 4 h | 70–75 | ≥90 |

Advantages :

Reductive Amination of 2,2-Dimethylcyclohexanone

Principle : Direct reductive amination using hydrazine and a reducing agent.

Procedure :

- Reaction Setup :

- Workup :

Key Data :

| Parameter | Value |

|---|---|

| Reaction temperature | 25°C |

| Time | 24 h |

| Yield | 65–70% |

Advantages :

Nucleophilic Substitution of Halogenated Precursors

Principle : Displacement of a halide (Cl/Br) on 2,2-dimethylcyclohexyl halide by hydrazine.

Procedure :

- Halide Preparation :

- Substitution :

Key Data :

| Parameter | Value |

|---|---|

| Reaction temperature | 40°C |

| Time | 12 h |

| Yield | 60–65% |

Challenges :

- Limited availability of 2,2-dimethylcyclohexyl halides.

- Competing elimination reactions reduce efficiency.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Hydrazone reduction | 70–75 | ≥90 | High | Moderate |

| Reductive amination | 65–70 | ≥85 | Moderate | Low |

| Nucleophilic substitution | 60–65 | ≥80 | Low | High |

Optimal Route : Hydrazone reduction balances yield and scalability, making it preferable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethylcyclohexyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.

Reduction: The compound can be reduced to form amines.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides.

Major Products

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Substituted hydrazine derivatives.

Scientific Research Applications

(2,2-Dimethylcyclohexyl)hydrazine hydrochloride finds applications in various fields of scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and azo compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its hydrazine moiety, which is known to exhibit pharmacological effects.

Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2,2-Dimethylcyclohexyl)hydrazine hydrochloride involves its interaction with biological molecules through the hydrazine moiety. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The molecular targets and pathways involved include:

Enzyme inhibition: The hydrazine group can inhibit enzymes by forming stable adducts with their active sites.

DNA interaction: The compound may interact with DNA, leading to potential mutagenic or cytotoxic effects.

Comparison with Similar Compounds

Key Observations :

- Cyclohexyl vs.

- Dihydrochloride Salts: Compounds like (2-Phenylethyl)hydrazine dihydrochloride exhibit higher water solubility due to two HCl groups, whereas mono-HCl derivatives (e.g., the target compound) may have moderate solubility .

- Fluorinated Derivatives : Fluorine substitution (e.g., in [(2,2-Difluorocyclopentyl)methyl]hydrazine HCl) increases metabolic stability and bioavailability in drug design .

Physicochemical Properties

| Property | (2,2-Dimethylcyclohexyl)hydrazine HCl | (2-Phenylethyl)hydrazine diHCl | 2-Naphthylhydrazine HCl |

|---|---|---|---|

| Water Solubility | Moderate | High | Low |

| Melting Point | Not reported | >250°C (decomposes) | 195–200°C |

| Lipophilicity (LogP) | ~2.1 (estimated) | ~1.5 | ~3.0 |

Notes:

Biological Activity

(2,2-Dimethylcyclohexyl)hydrazine hydrochloride is a hydrazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique cyclohexyl structure with two methyl groups, which may influence its reactivity and biological interactions. The following sections detail the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Chemical Formula : CHClN

- CAS Number : 1803600-00-1

- Molecular Weight : 200.70 g/mol

The biological activity of (2,2-Dimethylcyclohexyl)hydrazine hydrochloride is primarily attributed to its hydrazine moiety, which can interact with various biological molecules:

- Enzyme Inhibition : The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to inhibition of their activity.

- DNA Interaction : It may interact with DNA, resulting in mutagenic or cytotoxic effects due to the formation of stable adducts.

- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in cells, contributing to cellular damage and apoptosis.

Biological Activities

Research indicates that (2,2-Dimethylcyclohexyl)hydrazine hydrochloride exhibits several biological activities:

- Antimicrobial Properties : Investigations suggest potential efficacy against various microbial strains.

- Anticancer Activity : Preliminary studies indicate that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Toxicological Effects : Like other hydrazine derivatives, it may present toxicological risks, including hepatotoxicity and nephrotoxicity .

Case Studies and Research Findings

-

Anticancer Activity :

- A study explored the cytotoxic effects of (2,2-Dimethylcyclohexyl)hydrazine hydrochloride on different cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations.

-

Antimicrobial Efficacy :

- Research conducted on the antimicrobial properties revealed that the compound exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains, indicating its potential as an antimicrobial agent.

-

Toxicity Assessment :

- A toxicological assessment highlighted the compound's potential to induce oxidative stress in vitro. Cell viability assays demonstrated a decrease in cell survival rates upon exposure to elevated concentrations of the compound.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of (2,2-Dimethylcyclohexyl)hydrazine hydrochloride, it is beneficial to compare it with structurally related compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Hydralazine | Antihypertensive | Vasodilatory effects |

| Phenylhydrazine | Antipyretic | Inhibition of prostaglandin synthesis |

| Isoniazid | Antitubercular | Inhibition of mycolic acid synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.